Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate
Description
Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran scaffold substituted with a thiourea moiety linked to a thiophene-2-carbonyl group. The thiophene-2-carbonyl substituent introduces sulfur-based electronic effects and hydrophobic interactions. This structure positions the compound as a candidate for biological applications, particularly in enzyme inhibition, given the affinity of thiourea derivatives for protein active sites .
Properties
IUPAC Name |
ethyl 3-(thiophene-2-carbonylcarbamothioylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-22-16(21)14-13(10-6-3-4-7-11(10)23-14)18-17(24)19-15(20)12-8-5-9-25-12/h3-9H,2H2,1H3,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXBCNITHUDUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with thiourea to form the thioureido intermediate. This intermediate is then reacted with ethyl 3-aminobenzofuran-2-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
Biological Activities
Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Activity: Recent investigations have demonstrated that thiophene-containing compounds possess significant antibacterial properties. For example, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Antioxidant Properties: Compounds with benzofuran and thiophene scaffolds have been reported to exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects: Some studies indicate that derivatives of this compound may possess anti-inflammatory properties, which could be useful in managing conditions such as arthritis or other inflammatory disorders .
Therapeutic Potential
The therapeutic potential of this compound extends into various fields:
- Cancer Therapy: Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The presence of thiophene and benzofuran rings may contribute to their ability to interact with biological targets involved in cancer progression .
- Neurological Disorders: There is emerging evidence supporting the role of thiophene derivatives in neuroprotection, which may be attributed to their antioxidant properties and ability to modulate neurotransmitter systems .
Case Studies
Several case studies illustrate the applications and effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and benzofuran rings may interact with cellular proteins or enzymes, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiourea-Based Enzyme Inhibitors
Key structural analogues include:
- (S5): (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
- (S6) : N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide
These compounds, studied for their interaction with the GADD34:PP1 enzyme, share the thiourea functional group but differ in their aromatic substituents (quinoline in S5, 4-chlorophenyl in S6) and backbone structures (acrylamide vs. cinnamamide) .
Table 1: Comparative Analysis of Thiourea Derivatives
| Property | Ethyl 3-(3-(Thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate | Compound S5 | Compound S6 |
|---|---|---|---|
| Core Scaffold | Benzofuran | Acrylamide | Cinnamamide |
| Aromatic Substituent | Thiophene-2-carbonyl | Quinoline-8-yl | 4-Chlorophenyl |
| Hydrogen Bonding | Potential via thiourea and ester groups | Absent (hydrophobic dominant) | Absent (hydrophobic dominant) |
| Binding Energy (kcal/mol) | Not reported | -12.3286 | -12.3140 |
| RMSD (Å) | Not reported | 1.3 (quinoline derivatives) | 5.4 (cinnamic derivatives) |
Key Differences in Binding Interactions
- Hydrophobic vs. Polar Interactions : While S5 and S6 rely on hydrophobic interactions with GADD34:PP1’s active site (e.g., sulfur-thiophene contacts in S5), the target compound’s benzofuran-thiophene system may enhance π-π stacking or dipole-dipole interactions due to the oxygen atom in benzofuran .
- RMSD Trends: Quinoline derivatives (like S5) exhibit lower RMSD values (≤3.5 Å), indicating tighter binding, compared to cinnamic acid derivatives (RMSD up to 12.0 Å). The target compound’s benzofuran scaffold could mediate intermediate RMSD values, depending on substituent orientation .
Biological Activity
Ethyl 3-(3-(thiophene-2-carbonyl)thioureido)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
This compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in reducing oxidative stress in cells. This activity is often linked to the presence of thiophene and thiourea moieties that can scavenge free radicals.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. The benzofuran structure is particularly noted for its ability to interfere with cellular signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.
Biological Activity Data
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC values indicating potent activity against both types of cancer cells.
- Inflammation Modulation : In an experimental model of inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential application in inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were assessed for their biological activities:
- Derivatives with Enhanced Activity : Modifications to the thiourea group have been shown to enhance both antioxidant and anticancer activities, indicating that structural optimization could lead to more effective therapeutic agents.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
